molecular formula C15H18N2O8S3 B12808238 Noprylsulfamide free acid CAS No. 791718-05-3

Noprylsulfamide free acid

Cat. No.: B12808238
CAS No.: 791718-05-3
M. Wt: 450.5 g/mol
InChI Key: FBBQBPLZWVREIU-UHFFFAOYSA-N
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Description

Noprylsulfamide free acid, also known as 1-((4-(aminosulfonyl)phenyl)amino)-3-phenyl-1,3-propanedisulfonic acid, is a synthetic compound with notable antibacterial properties. It is a member of the sulfonamide class of compounds, which are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Noprylsulfamide free acid can be synthesized through the reaction of sodium bisulfite with N4-cinnamylidenesulfanilamide. The latter is prepared from cinnamic aldehyde and sulfanilamide. The reaction typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Noprylsulfamide free acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Noprylsulfamide free acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving bacterial inhibition and as a tool to understand sulfonamide resistance mechanisms.

    Medicine: Investigated for its potential use in developing new antibacterial drugs.

    Industry: Utilized in the production of antibacterial coatings and materials.

Mechanism of Action

The antibacterial effect of Noprylsulfamide free acid is primarily due to its ability to inhibit the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By blocking this enzyme, this compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the eventual death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

  • Sulfamethoxazole
  • Sulfadiazine
  • Sulfisoxazole

Uniqueness

Compared to other sulfonamides, Noprylsulfamide free acid has a unique structure that allows for specific interactions with bacterial enzymes. Its dual sulfonic acid groups enhance its solubility and potentially its efficacy in certain applications. Additionally, its synthetic route provides a versatile platform for the development of new derivatives with improved properties.

Properties

CAS No.

791718-05-3

Molecular Formula

C15H18N2O8S3

Molecular Weight

450.5 g/mol

IUPAC Name

1-phenyl-3-(4-sulfamoylanilino)propane-1,3-disulfonic acid

InChI

InChI=1S/C15H18N2O8S3/c16-26(18,19)13-8-6-12(7-9-13)17-15(28(23,24)25)10-14(27(20,21)22)11-4-2-1-3-5-11/h1-9,14-15,17H,10H2,(H2,16,18,19)(H,20,21,22)(H,23,24,25)

InChI Key

FBBQBPLZWVREIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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